molecular formula C4H10ClO3P B3056990 4-Chlorobutylphosphonic acid CAS No. 7582-38-9

4-Chlorobutylphosphonic acid

Cat. No.: B3056990
CAS No.: 7582-38-9
M. Wt: 172.55 g/mol
InChI Key: GXPJVKBALJCJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobutylphosphonic acid is a synthetic organophosphorus compound that serves as a valuable building block in research applications, particularly in chemical biology and materials science. Its molecular structure, featuring a phosphonic acid head group and a reactive chloroalkyl tail, allows it to function as a key intermediate in the synthesis of more complex molecules. Researchers utilize this bifunctional nature to incorporate the phosphonic acid moiety into target structures, a strategy similar to that used with related compounds like Ethephon (2-chloroethylphosphonic acid), a well-known plant growth regulator . In a research context, this compound holds significant potential for the development of novel polymers. Its structure is analogous to monomers used in the synthesis of poly(silylenephosphonate)s, which are materials studied for their controlled-release properties . Furthermore, compounds of this class are of interest in the chemical synthesis of "difficult sequences," such as highly hydrophobic peptides and transmembrane proteins, where they may aid in improving solubility or act as removable backbone modifications . The exploration of its full application spectrum, including its use in peptide synthesis and as a precursor for functionalized materials, remains an active and promising area of scientific investigation. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPJVKBALJCJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627643
Record name (4-Chlorobutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7582-38-9
Record name (4-Chlorobutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chlorobutylphosphonic Acid and Its Chemical Congeners

Established Synthetic Routes to Alkylphosphonic Acids

The preparation of alkylphosphonic acids is a cornerstone of organophosphorus chemistry, with several reliable methods developed over the years. The most prominent of these involves the synthesis of phosphonate (B1237965) esters, which then serve as precursors to the final phosphonic acids.

Adaptations of the Michaelis-Arbuzov Reaction for Phosphonate Ester Synthesis

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is the most fundamental and widely used method for forming a carbon-phosphorus bond. jk-sci.comchinesechemsoc.orgnih.govwikipedia.org The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, which proceeds via a two-step mechanism to yield a dialkyl alkylphosphonate. nih.govorganic-chemistry.org

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. wikipedia.orgorganic-chemistry.org This S\N2 attack results in the formation of a quasi-phosphonium salt intermediate. nih.gov In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkyl groups of the phosphite ester, leading to the formation of the thermodynamically stable pentavalent phosphonate ester and a new alkyl halide. wikipedia.orgyoutube.com

The general scheme for the Michaelis-Arbuzov reaction is as follows: P(OR)₃ + R'X → [R'P(OR)₃]⁺X⁻ → R'P(O)(OR)₂ + RX

The reactivity of the components in the Michaelis-Arbuzov reaction follows predictable trends. For alkyl halides, the reactivity order is generally R-I > R-Br > R-Cl. jk-sci.com The reaction is most efficient for primary alkyl halides. jk-sci.comchinesechemsoc.org Secondary and tertiary alkyl halides are less suitable, as they can lead to elimination side reactions. chinesechemsoc.org The phosphorus reactant's reactivity is also variable, with phosphinites being the most reactive, followed by phosphonites, and then phosphites. wikipedia.org

Recent advancements have introduced variations to the classical Michaelis-Arbuzov reaction conditions to improve yields, expand the substrate scope, and allow for milder reaction conditions. These include the use of Lewis acid catalysts, which can facilitate the reaction at room temperature, and photoredox-catalyzed radical alternatives that work well for a wider range of alkyl halides, including secondary and tertiary ones. chinesechemsoc.orgorganic-chemistry.org

Reactant Type General Structure Product Type General Structure
Phosphite esterP(OR)₃PhosphonateR'P(O)(OR)₂
PhosphoniteR''P(OR)₂PhosphinateR'P(O)(OR)(R'')
PhosphiniteR''₂P(OR)Phosphine (B1218219) OxideR'P(O)R''₂

Hydrolysis and De-esterification Strategies for Phosphonic Acid Formation

Once the phosphonate ester has been synthesized, the final step is the cleavage of the ester groups to yield the free phosphonic acid. This transformation can be achieved through several de-esterification strategies, with acidic hydrolysis being the most common. nih.govbeilstein-journals.org

Acidic Hydrolysis: The most general method for converting dialkyl phosphonates to phosphonic acids is through hydrolysis with a concentrated mineral acid, typically hydrochloric acid (HCl), at reflux temperatures. beilstein-journals.org The reaction proceeds in a stepwise manner due to the presence of two ester groups. nih.govmdpi.com After the reaction, excess acid and water can be removed by distillation, often with an azeotropic distillation step using toluene (B28343) to remove the final traces of water. beilstein-journals.org Brønsted acids like trifluoromethanesulfonic acid (TfOH) have also been shown to effectively catalyze the hydrolysis of a range of phosphonates. organic-chemistry.orgacs.org

Silyl-mediated De-esterification: An alternative and often milder method for de-esterification involves the use of silyl (B83357) halides, most commonly bromotrimethylsilane (B50905) (TMSBr) or a mixture of chlorotrimethylsilane (B32843) and sodium iodide (which generates iodotrimethylsilane (B154268) in situ). beilstein-journals.orgnih.gov This method, often referred to as the McKenna method, is particularly useful for substrates that are sensitive to harsh acidic conditions. The reaction proceeds by cleavage of the C-O bond of the ester. nih.gov The resulting silylated phosphonate intermediate is then readily hydrolyzed by the addition of water or an alcohol to give the final phosphonic acid. beilstein-journals.org

Other De-esterification Methods:

Hydrogenolysis: For dibenzyl phosphonates, the benzyl (B1604629) groups can be conveniently removed under mild conditions by catalytic hydrogenolysis using catalysts like palladium on carbon (Pd/C). beilstein-journals.org

Boron Reagents: Reagents such as boron tribromide (BBr₃) can also be used for the dealkylation of phosphonate esters under aprotic conditions. beilstein-journals.org

Thermal Dealkylation: Di-tert-butyl phosphonates are particularly susceptible to thermal dealkylation, which can occur at elevated temperatures (e.g., 80 °C), releasing isobutene and forming the phosphonic acid. mdpi.com

Method Reagents Typical Substrate Key Features
Acidic HydrolysisConcentrated HCl or HBrDialkyl phosphonatesGeneral and widely used method. beilstein-journals.org
Silyl-mediatedTMSBr or TMSCl/NaIDialkyl phosphonatesMild conditions, suitable for sensitive substrates. beilstein-journals.org
HydrogenolysisH₂, Pd/CDibenzyl phosphonatesVery mild, neutral conditions. beilstein-journals.org
Boron ReagentsBBr₃Dialkyl phosphonatesAprotic conditions. beilstein-journals.org

Targeted Synthesis of 4-Chlorobutylphosphonic Acid

The synthesis of this compound specifically leverages the general principles of phosphonate synthesis, applying them to precursors that contain the required four-carbon chain and terminal chlorine atom.

Phosphonylation of Halogenated Butane (B89635) Precursors

A direct and common approach to synthesizing the diethyl ester of this compound is through the Michaelis-Arbuzov reaction using a dihalogenated butane as the starting material. The reaction of 1,4-dichlorobutane (B89584) or 1-bromo-4-chlorobutane (B103958) with an excess of a trialkyl phosphite, such as triethyl phosphite, can yield the desired ω-haloalkylphosphonate. researchgate.netmdpi.com

Using an excess of the dihaloalkane is crucial to minimize the formation of the diphosphonated byproduct, where both ends of the butane chain react with the phosphite. researchgate.net The reaction is typically carried out at elevated temperatures (e.g., 140 °C), and the bromoethane (B45996) formed during the reaction can be distilled off to drive the reaction forward. mdpi.com The resulting diethyl 4-chlorobutylphosphonate can then be isolated by vacuum distillation. mdpi.com Subsequent hydrolysis, as described in section 2.1.2, yields the final this compound. chemicalbook.com

The precursor, 1,4-dichlorobutane, can be prepared from 1,4-butanediol (B3395766) by reaction with thionyl chloride or from the ring-opening of tetrahydrofuran. prepchem.comwikipedia.org

Ring-Opening Reactions in the Synthesis of ω-Haloalkylphosphonates

An alternative synthetic route involves the ring-opening of cyclic ethers. Tetrahydrofuran (THF), a five-membered cyclic ether, can be cleaved to generate a functionalized four-carbon chain. researchgate.netmdpi.com While the direct, one-step synthesis of this compound via this method is not commonly reported, the principles of ring-opening reactions are relevant to the synthesis of related ω-haloalkyl compounds.

For instance, the ring-opening of cyclic ethers like THF can be achieved using various reagents, including acid chlorides in the presence of a Lewis acid catalyst. mdpi.com A related strategy involves the ring-opening of cyclic sulfates or oxetanes with phosphonate-containing nucleophiles to afford functionalized phosphonates. nih.gov Another approach describes the ring-opening of THF with magnesium halides in the presence of phosphine halides, which generates haloalkyl phosphinates that can be hydrolyzed. researchgate.net These methods highlight the potential of ring-opening strategies for accessing the carbon backbone of ω-haloalkylphosphonates.

Derivatization Strategies for this compound

This compound possesses two primary sites for chemical modification: the phosphonic acid group and the terminal alkyl chloride. The phosphonic acid moiety can undergo reactions typical of acids, such as esterification. The conversion of phosphonic acids into their corresponding mono- or di-esters can be achieved using various reagents, such as orthoacetates. nih.gov

The alkyl chloride functionality provides a handle for introducing a wide range of substituents via nucleophilic substitution reactions. This allows for the synthesis of a diverse array of derivatives where the chlorine atom is replaced by other functional groups. This strategy is analogous to the derivatization of other bifunctional molecules, such as alendronate, where the amino group can be acylated to improve properties like lipophilicity. nih.gov The synthesis of novel bisphosphonate derivatives through modification of existing functional groups is a common strategy to create compounds with altered biological or chemical properties. nih.gov

Chemical Transformations at the Phosphonic Acid Moiety

The phosphonic acid group in this compound is a versatile functional handle that can undergo a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. Key transformations include esterification, conversion to acid halides, and the formation of phosphonate anhydrides.

The esterification of this compound can be achieved through methods analogous to the Fischer esterification of carboxylic acids, typically by reacting the phosphonic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comcerritos.eduorganic-chemistry.org This reaction can yield either the monoester or the diester, depending on the stoichiometry of the reactants and the reaction conditions. For instance, the reaction with ethanol (B145695) would produce monoethyl 4-chlorobutylphosphonate or diethyl 4-chlorobutylphosphonate. The equilibrium of this reaction can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

A specific example is the synthesis of Diethyl (4-chlorobutyl)phosphonate, a commercially available derivative. chemscene.com The general reaction is as follows:

Cl-(CH₂)₄-P(O)(OH)₂ + 2 CH₃CH₂OH ⇌ Cl-(CH₂)₄-P(O)(OCH₂CH₃)₂ + 2 H₂O

ReactantReagentProductCatalyst
This compoundEthanolDiethyl (4-chlorobutyl)phosphonateAcid (e.g., H₂SO₄)
This compoundMethanolDimethyl (4-chlorobutyl)phosphonateAcid (e.g., HCl)

This table showcases common esterification reactions of this compound.

The hydroxyl groups of the phosphonic acid moiety can be replaced by halogens, typically chlorine, to form phosphonic dihalides. Reagents commonly employed for the conversion of carboxylic acids to acid chlorides, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), are also effective for this transformation with phosphonic acids. wikipedia.orgyoutube.com The reaction of this compound with phosphorus pentachloride, for example, would yield 4-chlorobutylphosphonyl dichloride, a highly reactive intermediate for further synthetic modifications. youtube.com

The general reaction with phosphorus pentachloride is:

Cl-(CH₂)₄-P(O)(OH)₂ + 2 PCl₅ → Cl-(CH₂)₄-P(O)Cl₂ + 2 POCl₃ + 2 HCl wikipedia.org

Starting MaterialReagentProductByproducts
This compoundThionyl chloride (SOCl₂)4-Chlorobutylphosphonyl dichlorideSO₂, HCl
This compoundPhosphorus pentachloride (PCl₅)4-Chlorobutylphosphonyl dichloridePOCl₃, HCl

This interactive table summarizes the reagents for converting this compound to its acid dichloride.

Phosphonate anhydrides can be synthesized from phosphonic acids through dehydration reactions. A common method involves the treatment of the phosphonic acid with a dehydrating agent like acetic anhydride (B1165640). google.com This reaction can lead to the formation of linear or cyclic phosphonate anhydrides. For instance, reacting a phosphonic acid with acetic anhydride at elevated temperatures can produce cyclic trimeric phosphonic acid anhydrides. google.com Another approach involves the reaction of a phosphonic acid halide with a phosphonic acid or its salt. youtube.comkhanacademy.orgnih.govorganic-chemistry.org

Reactant 1Reactant 2Product Type
This compoundAcetic anhydride4-Chlorobutylphosphonic anhydride
4-Chlorobutylphosphonyl dichlorideThis compound4-Chlorobutylphosphonic anhydride

This table outlines methods for the synthesis of 4-chlorobutylphosphonic anhydride.

Chemical Transformations at the Alkyl Chloride Moiety

The chlorine atom at the terminus of the butyl chain in this compound is susceptible to nucleophilic attack and can participate in elimination reactions, providing pathways to a variety of functionalized phosphonates.

The chloride atom can be displaced by a wide range of nucleophiles in Sₙ2 reactions. Aminolysis, the reaction with amines, is a key example. For instance, the reaction of diethyl (4-chlorobutyl)phosphonate with an amine can lead to the corresponding amino-substituted phosphonate. Intramolecular nucleophilic substitution can also occur. For example, derivatives of (pyrrolidin-2-yl)phosphonate can be synthesized through an intramolecular cyclization where a nitrogen nucleophile displaces a leaving group on a side chain, a process analogous to what could be achieved with a suitably modified 4-chlorobutylphosphonate derivative. nih.gov

NucleophileProduct
Ammonia4-Aminobutylphosphonic acid
Primary Amine (R-NH₂)4-(Alkylamino)butylphosphonic acid
Secondary Amine (R₂NH)4-(Dialkylamino)butylphosphonic acid
Azide (N₃⁻)4-Azidobutylphosphonic acid
Cyanide (CN⁻)5-Phosphonopentanenitrile

This table provides examples of nucleophilic substitution products from this compound.

Treatment of this compound or its esters with a strong, non-nucleophilic base can induce an E2 elimination reaction, leading to the formation of an unsaturated derivative. This process, known as dehydrochlorination, would result in the formation of but-3-enylphosphonic acid. researchgate.netcapes.gov.br The choice of base and reaction conditions is crucial to favor elimination over substitution.

The general elimination reaction is:

Cl-(CH₂)₄-P(O)(OH)₂ + Base → H₂C=CH-(CH₂)₂-P(O)(OH)₂ + Base·HCl

BaseProduct
Potassium tert-butoxideBut-3-enylphosphonic acid
Sodium hydrideBut-3-enylphosphonic acid
Lithium diisopropylamide (LDA)But-3-enylphosphonic acid

This table lists suitable bases for the dehydrochlorination of this compound.

Advanced Derivatization for Analytical and Functional Applications

The inherent polarity and low volatility of this compound and its congeners present significant challenges for their direct analysis using common analytical techniques like gas chromatography (GC). To overcome these limitations and to enhance detection sensitivity in various analytical methods, advanced derivatization techniques are employed. These methods chemically modify the phosphonic acid group to yield derivatives with improved chromatographic properties or to introduce moieties that are readily detectable by spectroscopic methods.

Silylation for Chromatographic Analysis

Silylation is a widely utilized derivatization technique in chemical analysis, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govaliyuncs.com This process involves the replacement of active hydrogen atoms in polar functional groups, such as the hydroxyl (-OH) groups of phosphonic acids, with a trimethylsilyl (B98337) (TMS) group. aliyuncs.com The resulting trimethylsilyl esters are significantly more volatile and thermally stable, making them amenable to GC analysis. unina.it

For alkylphosphonic acids, including this compound, a common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used in combination with a catalyst like trimethylchlorosilane (TMCS). aliyuncs.com The reaction mechanism involves the nucleophilic attack of the phosphonic acid's hydroxyl group on the silicon atom of the silylating agent, leading to the formation of a silyl ether and a volatile byproduct. researchgate.net The addition of TMCS enhances the reactivity of the silylating agent, enabling the derivatization of even sterically hindered or less reactive hydroxyl groups. aliyuncs.com

The general reaction for the silylation of a phosphonic acid with BSTFA is as follows:

R-P(O)(OH)₂ + 2 (CF₃CON(Si(CH₃)₃)₂) → R-P(O)(OSi(CH₃)₃)₂ + 2 (CF₃CONH(Si(CH₃)₃))

The efficiency of the silylation reaction is influenced by several factors, including the choice of the silylating reagent, the solvent, the reaction temperature, and the reaction time. mdpi.com Optimization of these parameters is crucial for achieving complete derivatization and obtaining reproducible analytical results. For instance, heating the reaction mixture is often necessary to drive the reaction to completion, with typical conditions involving temperatures around 70°C for 20-30 minutes. aliyuncs.com

The resulting silylated derivatives can be readily separated and detected by GC-MS, providing both qualitative and quantitative information about the original phosphonic acid. The mass spectra of the TMS derivatives typically show characteristic fragmentation patterns, including the molecular ion ([M]⁺) and fragments corresponding to the loss of a methyl group ([M-15]⁺), which aid in structural elucidation. nih.gov

Table 1: Common Silylating Agents and Their Properties

Silylating AgentAbbreviationVolatility of ByproductsReactivityApplications
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighHighAlcohols, carboxylic acids, amines, phosphonic acids
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighVery HighWide range of polar compounds
TrimethylchlorosilaneTMCSHighCatalystUsed in combination with other silylating agents
N,O-bis(trimethylsilyl)acetamideBSAModerateHighGeneral silylation
Fluorescent and Chromogenic Labeling for Spectroscopic Detection

Fluorescent and chromogenic labeling are powerful techniques used to enhance the sensitivity and selectivity of detection in high-performance liquid chromatography (HPLC) and other spectroscopic methods. nih.gov These methods involve attaching a molecule (a fluorophore or a chromophore) that absorbs and/or emits light at a specific wavelength to the analyte of interest. This is particularly useful for compounds like this compound, which lack a native chromophore and are therefore not readily detectable by UV-Vis or fluorescence detectors. cwejournal.org

Fluorescent Labeling:

One effective strategy for the fluorescent labeling of alkylphosphonic acids involves derivatization with a fluorescent tagging reagent that specifically reacts with the phosphonic acid moiety. For instance, p-(9-anthroyloxy)phenacyl bromide has been successfully used for the derivatization of alkylphosphonic acids. stanford.edu This reagent reacts with the phosphonic acid to form a highly fluorescent ester derivative that can be detected at very low concentrations using HPLC with laser-induced fluorescence detection. stanford.edu The derivatization is typically carried out in a non-aqueous solvent in the presence of a base to neutralize the phosphonic acid. stanford.edu

Another approach involves the use of fluorescent probes that can selectively bind to or react with phosphonic acids. While specific probes for this compound are not extensively documented, the principles of designing such probes often rely on the coordination of the phosphonic acid group to a metal center within a fluorescent complex or through specific chemical reactions that lead to a change in fluorescence. nih.gov

Chromogenic Labeling:

Chromogenic labeling, which results in a colored derivative that can be detected by UV-Vis spectrophotometry, is another valuable analytical tool. For organophosphorus compounds, various chromogenic reactions have been explored. brighton.ac.uk While direct chromogenic labeling methods for alkylphosphonic acids are less common than fluorescent methods, derivatization strategies can be adapted. For example, after conversion of the phosphonic acid to a more reactive intermediate, it could be reacted with a chromogenic reagent.

A more indirect method for the spectrophotometric detection of phosphonic acids involves their oxidation to orthophosphate, which can then be detected using well-established colorimetric methods, such as the molybdenum blue method. researchgate.net This approach, however, provides a measure of the total phosphonate concentration rather than identifying specific compounds.

Table 2: Examples of Labeling Reagents for Spectroscopic Detection

Labeling ReagentDetection MethodTarget Functional GroupApplication Notes
p-(9-anthroyloxy)phenacyl bromideHPLC with Fluorescence DetectionCarboxylic and Phosphonic AcidsForms highly fluorescent esters, enabling trace analysis. stanford.edu
4-Toluenesulfonyl chlorideHPLC-UV DetectionAmines and Phenols (can be adapted)Forms UV-active derivatives. mdpi.com
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)HPLC with Fluorescence or UV DetectionAmines (can be adapted for other groups)Widely used for amino acid analysis, potential for derivatizing modified phosphonic acids. mdpi.com

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 4 Chlorobutylphosphonic Acid

Mechanistic Studies of Phosphonic Acid Functional Group Reactivity

The phosphonic acid group (-PO(OH)₂) is characterized by a tetrahedral phosphorus atom bonded to a carbon atom, a phosphoryl oxygen, and two hydroxyl groups. nih.govbeilstein-journals.org Its reactivity is analogous in some respects to carboxylic acids but with distinct differences owing to the nature of the phosphorus center.

While not a traditional "acyl" group, the phosphonyl group (R-P(O)OH) undergoes reactions that are mechanistically similar to nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.comopenstax.org These reactions involve the attack of a nucleophile on the electrophilic phosphorus atom, followed by the displacement of a leaving group, typically one of the hydroxyl groups or a derivative thereof.

Acid catalysis plays a significant role in promoting reactions at the phosphonic acid group, particularly in esterification. In an acidic medium, one of the hydroxyl groups of the phosphonic acid can be protonated, converting it into a better leaving group (water). This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by an alcohol.

The acid-catalyzed esterification mechanism can be described in the following steps:

Protonation: The phosphonic acid's hydroxyl group is protonated by an acid catalyst.

Nucleophilic Attack: An alcohol molecule attacks the now more electrophilic phosphorus atom.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to another hydroxyl group.

Elimination: A molecule of water is eliminated, forming a protonated phosphonic ester.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final phosphonic acid monoester.

This process can be repeated to form the diester. The hydrolysis of phosphonate (B1237965) esters to yield phosphonic acids is also commonly carried out under strong acidic conditions, such as refluxing with concentrated hydrochloric acid. nih.gov

The derivatization of phosphonic acids, such as during esterification or conversion to phosphonamidates, proceeds through specific intermediates and transition states. The key intermediate in these nucleophilic substitution reactions is a pentacoordinated phosphorus species. masterorganicchemistry.comlibretexts.org

Upon nucleophilic attack on the phosphorus atom, the geometry changes from tetrahedral to a trigonal bipyramidal transition state, which then leads to a pentacoordinate intermediate. nih.govbeilstein-journals.orglibretexts.org This intermediate is generally unstable and rapidly collapses to expel the leaving group, returning to a stable tetrahedral product. libretexts.orgchemicalnote.com For example, in the selective esterification of phosphonic acids using triethyl orthoacetate, an intermediate 1,1-diethoxyethyl ester of the phosphonic acid is formed. At higher temperatures, this can lead to the formation of pyrophosphonates, which are also detectable intermediates that are subsequently consumed to yield the final diester product. nih.gov

Table 1: Key Species in Phosphonic Acid Derivatization

SpeciesDescriptionRole in Mechanism
Protonated Phosphonic AcidThe phosphonic acid with one of its -OH groups protonated.Activated substrate in acid-catalyzed reactions.
Pentacoordinate IntermediateA transient species with five groups bonded to the phosphorus atom.Key intermediate following nucleophilic attack.
Tetrahedral Transition StateThe highest energy point on the reaction coordinate, representing the breaking and forming of bonds at the phosphorus center.Occurs during the conversion between tetrahedral reactant and pentacoordinate intermediate.
PyrophosphonateAn anhydride (B1165640) formed from two phosphonic acid molecules.Can be a stable and detectable intermediate in certain esterification reactions at elevated temperatures. nih.gov

Mechanistic Analysis of the Butyl Chloride Moiety's Reactivity

The 4-chlorobutyl portion of the molecule is a primary alkyl halide. Its reactivity is dominated by nucleophilic substitution and, to a lesser extent, elimination reactions.

The primary carbon attached to the chlorine atom is unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. chemicalnote.comchemistrysteps.comyoutube.com

Kinetics: The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. libretexts.orgchemicalnote.com The rate of this reaction is dependent on the concentration of both the 4-chlorobutylphosphonic acid and the nucleophile, exhibiting second-order kinetics (Rate = k[Substrate][Nucleophile]). chemicalnote.comyoutube.com

Stereochemistry: The Sₙ2 mechanism proceeds with a defined stereochemical outcome. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "back-side attack"). chemicalnote.comchemistrysteps.com This results in an inversion of configuration at the carbon center, a phenomenon known as Walden inversion. libretexts.orgquora.com Since the carbon atom in the 4-chlorobutyl group is not a stereocenter, this inversion is not observable in this specific molecule, but the mechanistic principle remains fundamental. chemistrysteps.com

Table 2: Characteristics of the Sₙ2 Reaction at the Butyl Chloride Moiety

FeatureDescriptionImplication for this compound
Mechanism Single, concerted step. chemicalnote.comBond formation and bond breaking occur simultaneously.
Kinetics Second-order: Rate = k[R-Cl][Nu⁻]. chemicalnote.comyoutube.comThe reaction rate is sensitive to the concentration of both reactants.
Substrate Structure Favored by primary (1°) alkyl halides. youtube.comThe 4-chlorobutyl group is a primary halide, thus highly reactive via Sₙ2.
Stereochemistry Inversion of configuration (Walden Inversion). libretexts.orgThe reaction follows a specific spatial pathway, though not resulting in an observable stereoisomer here.
Transition State A pentacoordinate carbon atom with partial bonds to both the nucleophile and the leaving group. libretexts.orgchemicalnote.comA high-energy, unstable arrangement that is the peak of the reaction energy profile.

Nucleophilic substitution (Sₙ2) and base-induced elimination (E2) are often competing reaction pathways for alkyl halides. chemistry.coachlibretexts.orgquora.com The outcome of the reaction of this compound with a nucleophile/base depends on several factors.

Nature of the Reactant: Strong nucleophiles that are weak bases favor the Sₙ2 pathway. chemistry.coachlibretexts.org Conversely, strong, sterically hindered bases (such as potassium tert-butoxide) favor the E2 elimination pathway. chemistry.coachlibretexts.org

Reaction Conditions: Higher temperatures generally favor elimination over substitution. quora.com

Substrate Structure: As a primary alkyl halide, this compound strongly favors the Sₙ2 pathway over elimination. E2 reactions are more prevalent with secondary and tertiary alkyl halides. libretexts.org The greater electronegativity of chlorine compared to iodine can slightly increase the acidity of the beta-hydrogens, making elimination a minor competing pathway even for primary chlorides under strongly basic conditions. libretexts.orglibretexts.org

In most cases, treatment of this compound with common nucleophiles (e.g., I⁻, CN⁻, RS⁻, N₃⁻) will result predominantly in Sₙ2 substitution products. libretexts.org Significant amounts of the elimination product, 3-butenylphosphonic acid, would only be expected with the use of a strong, bulky base. chemistry.coach

Chemoselective Reactivity Investigations

Chemoselectivity in the context of this compound refers to the preferential reaction of one functional group over the other under specific reaction conditions. The phosphonic acid group, with its acidic protons and nucleophilic oxygen atoms, and the alkyl chloride group, an electrophilic site susceptible to nucleophilic substitution, exhibit orthogonal reactivity that can be exploited in synthetic strategies.

Selective Functionalization of the Phosphonic Acid vs. Alkyl Chloride Groups

The selective functionalization of either the phosphonic acid or the alkyl chloride group in this compound is dictated by the choice of reagents and reaction conditions.

The phosphonic acid group can undergo several selective reactions. Esterification is a common transformation, which can be achieved under acidic conditions with an alcohol. The reaction proceeds via protonation of the phosphonic acid, enhancing its electrophilicity for attack by the alcohol. Importantly, these conditions are generally mild enough to avoid significant substitution of the chloride. The use of coupling agents, such as carbodiimides, can also facilitate esterification under neutral conditions, further preserving the alkyl chloride functionality.

Conversely, the alkyl chloride group is a prime target for nucleophilic substitution reactions. A wide array of nucleophiles, including amines, thiols, and cyanides, can displace the chloride ion. To favor this reaction, conditions are typically chosen to minimize the reactivity of the phosphonic acid. For instance, conducting the reaction under basic conditions would deprotonate the phosphonic acid, rendering it less electrophilic and protecting it from nucleophilic attack. The choice of a soft nucleophile will also preferentially target the soft electrophilic carbon of the alkyl chloride over the harder phosphorus center of the phosphonate.

The following table summarizes the expected selective functionalization based on general principles of reactivity.

Target FunctionalityReagent/CatalystProbable Reaction TypeExpected Product
Phosphonic AcidAlcohol / Acid CatalystFischer Esterification4-Chlorobutylphosphonate Ester
Phosphonic AcidDicyclohexylcarbodiimide (DCC) / AlcoholCarbodiimide-mediated Esterification4-Chlorobutylphosphonate Ester
Alkyl ChlorideAmine (e.g., R-NH2)Nucleophilic Substitution4-(Alkylamino)butylphosphonic Acid
Alkyl ChlorideThiol (e.g., R-SH) / BaseNucleophilic Substitution4-(Alkylthio)butylphosphonic Acid
Alkyl ChlorideSodium CyanideNucleophilic Substitution4-Cyanobutylphosphonic Acid

Tandem Reactions and Cascade Processes Involving Both Functionalities

The dual functionality of this compound also opens the door to tandem and cascade reactions, where both the phosphonic acid and alkyl chloride groups participate in a sequential or concerted manner to form more complex structures. A prime theoretical example of such a process is intramolecular cyclization.

Under appropriate conditions, the phosphonic acid moiety can act as an internal nucleophile, attacking the electrophilic carbon of the alkyl chloride. This would result in the formation of a cyclic phosphonate. This type of reaction is often promoted by a base, which deprotonates the phosphonic acid to increase its nucleophilicity. The favorability of this cyclization is dependent on the resulting ring size; in the case of this compound, this would lead to a five-membered ring, which is generally kinetically and thermodynamically favored.

A hypothetical tandem reaction sequence could involve the initial esterification of the phosphonic acid, followed by an intramolecular cyclization. For instance, reaction with an alcohol could yield a monoester, which could then undergo a base-promoted intramolecular Arbuzov-type reaction to form a cyclic phosphonate ester.

The table below outlines a hypothetical cascade process for this compound.

StepReaction TypeReagentsIntermediate/Product
1EsterificationEthanol (B145695), H+Ethyl 4-chlorobutylphosphonate
2Intramolecular CyclizationSodium Hydride (NaH)Ethyl 2-oxotetrahydro-1,2-oxaphosphole-2-oxide

Advanced Spectroscopic Characterization and Theoretical Computational Analysis of 4 Chlorobutylphosphonic Acid

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.org This method is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration and conformational properties of molecules in solution. bruker.comwikipedia.org

For a molecule to be VCD-active, it must be chiral. 4-Chlorobutylphosphonic acid, in its standard form, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exhibit a VCD spectrum.

However, the application of VCD becomes highly relevant for chiral derivatives of phosphonic acids or when this compound acts as a ligand in a larger chiral coordination complex. In such hypothetical cases, VCD spectroscopy, coupled with theoretical computational analysis, would be the definitive method for assigning the absolute stereochemistry.

Theoretical Computational Analysis: The standard approach involves using Density Functional Theory (DFT) to calculate the theoretical VCD and infrared absorption spectra for a specific enantiomer (e.g., the R-enantiomer) of a chiral analogue. nih.gov The process includes:

Conformational Search: Identifying all low-energy conformations of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer.

Spectrum Calculation: Computing the vibrational absorption and VCD spectra for the most stable conformers.

Boltzmann Averaging: Generating a final theoretical spectrum by averaging the spectra of individual conformers based on their calculated Boltzmann population distribution.

A direct comparison between the experimental VCD spectrum and the computed spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov This combined experimental and theoretical approach is a reliable method for the stereochemical elucidation of chiral organophosphorus compounds. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, MS provides definitive confirmation of its molecular mass and offers insights into its chemical structure through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Both ESI and MALDI are "soft" ionization techniques that allow for the ionization of molecules with minimal fragmentation, making them ideal for determining the molecular weight of intact molecules like this compound. wikipedia.orgnih.gov

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and is often coupled with liquid chromatography (LC-MS). wikipedia.org A solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. illinois.edu As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. illinois.edu For this compound, analysis would typically be performed in negative ion mode to detect the deprotonated molecule, [M-H]⁻. The high polarity of the phosphonic acid group makes it highly amenable to ESI. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy at a specific wavelength. youtube.com A pulsed laser irradiates the sample, causing the matrix to vaporize and desorb, carrying the analyte molecules into the gas phase where they are ionized, typically through protonation or deprotonation. nih.govyoutube.com MALDI is known for producing predominantly singly charged ions, which simplifies spectral interpretation. nih.gov

Ionization TechniquePrincipleTypical Ions for this compoundAdvantages
ESI Ionization from charged droplets in a high electric field.[M-H]⁻, [M+H]⁺, [M+Na]⁺Excellent for polar molecules, easily coupled with LC, produces multiply charged ions for large molecules.
MALDI Laser energy absorbed by a matrix desorbs and ionizes the analyte.[M-H]⁻, [M+H]⁺, [M+Na]⁺High tolerance to salts and contaminants, produces primarily singly charged ions, suitable for complex mixtures. nih.gov

Fragmentation Pattern Elucidation and Accurate Mass Measurement

While soft ionization methods preserve the molecular ion, applying energy post-ionization (e.g., through collision-induced dissociation in MS/MS) generates characteristic fragment ions that help elucidate the molecule's structure. The fragmentation of this compound is predicted to occur at its weakest bonds.

Predicted Fragmentation Pathways: Based on the structure and general fragmentation rules for similar compounds, the following pathways are plausible: libretexts.orgwhitman.edu

Loss of HCl: A common fragmentation for chloroalkanes, leading to a fragment ion with m/z corresponding to [M-36].

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the phosphonic acid group.

Loss of Water: Dehydration from the phosphonic acid group, resulting in an [M-18] fragment.

Cleavage of the C-P bond: Separation of the butyl chain from the phosphonic acid moiety.

A plausible fragmentation pattern for this compound (Molecular Weight: 172.54 g/mol ) is detailed in the table below.

Proposed Fragment IonFormula of Lost Neutralm/z of FragmentFragmentation Pathway
[C₄H₈PO₃]⁺HCl135Loss of hydrogen chloride
[C₄H₇ClO]•⁺H₂PO₂106/108Cleavage of the C-P bond
[H₂PO₃]⁻C₄H₇Cl81Cleavage of the C-P bond (negative mode)
[C₄H₈Cl]⁺H₃PO₃91/93Cleavage of the C-P bond
[C₄H₇]⁺Cl, H₃PO₃55Loss of chlorine and phosphonic acid

Accurate Mass Measurement: High-resolution mass spectrometers (such as Time-of-Flight (TOF) or Orbitrap analyzers) provide accurate mass measurements with errors in the parts-per-million (ppm) range. rsc.org This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₄H₈ClO₃P), the exact mass of its molecular ion can be calculated and compared to the measured value, confirming its identity and distinguishing it from other potential isobaric compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption or emission of electromagnetic radiation in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The absorption of UV or visible light is characteristic of molecules containing π-systems or atoms with non-bonding electrons (chromophores).

This compound lacks a conventional chromophore. Its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the oxygen and chlorine atoms. The possible electronic transitions are σ → σ* and n → σ*. uobabylon.edu.iq These transitions are high-energy processes and require short-wavelength ultraviolet light, typically below 200 nm. uobabylon.edu.iq As a result, this compound is expected to be transparent in the standard UV-Vis range (200-800 nm), exhibiting no significant absorbance peaks.

Transition TypeWavelength RangeRequired Molecular FeaturePresence in this compound
σ → σ< 200 nmσ bondsYes
n → σ160 - 260 nmAtoms with lone pairs (O, Cl)Yes
π → π200 - 700 nmπ bonds (e.g., C=C, C=O)No
n → π250 - 700 nmπ bonds and atoms with lone pairsNo

Fluorescence Spectroscopy (if applicable to derivatives)

Fluorescence is the emission of light from a molecule after it has absorbed light. This property is characteristic of molecules with specific structural features, known as fluorophores, which typically contain extended conjugated π-systems.

The parent compound, this compound, does not possess a fluorophore and is therefore not fluorescent.

However, fluorescence could be imparted to the molecule through chemical derivatization. By covalently bonding a fluorescent tag—such as a polycyclic aromatic hydrocarbon (e.g., naphthalene, anthracene) or another fluorophore—to the phosphonic acid or the alkyl chain, a fluorescent derivative could be synthesized. Such a derivative would exhibit excitation and emission spectra characteristic of the attached fluorophore, allowing for highly sensitive detection and quantification using fluorescence spectroscopy. nih.gov This strategy is often employed in analytical chemistry to enable the detection of non-fluorescent molecules.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry offers powerful tools for in-depth analysis of molecular properties, complementing experimental data by providing insights into electronic structure, molecular geometry, and dynamic behavior. For this compound, computational studies are instrumental in understanding its fundamental characteristics at the atomic level. These methods allow for the exploration of molecular conformations, prediction of spectroscopic signatures, and simulation of interactions with its environment. Although specific computational studies on this compound are not extensively documented in publicly available literature, the application of established theoretical frameworks to this molecule can be described. The following sections detail the principles and potential applications of quantum chemical calculations and molecular dynamics simulations in the study of this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating the electronic structure and geometry of molecules. biorxiv.org DFT methods are known for their balance of accuracy and computational efficiency, making them suitable for studying organophosphorus compounds. mdpi.com

Geometry Optimization: The first step in a computational analysis of this compound would be to perform a geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides key structural parameters.

Bond Lengths: The calculated distances between bonded atoms (e.g., P-C, P=O, P-O, C-Cl, C-C, C-H, and O-H). For instance, in a distorted tetrahedral geometry around the phosphorus atom in a typical phosphonic acid, the P=O double bond is shorter than the two P-OH single bonds. beilstein-journals.org

Bond Angles: The angles formed by three connected atoms (e.g., O=P-C, O-P-O, C-C-C), which define the molecule's shape.

Dihedral Angles: The angles between planes defined by four atoms, which describe the conformation of the butyl chain and the orientation of the phosphonic acid group.

These calculations would be performed in the gas phase to represent an isolated molecule, and could also be conducted using a continuum solvation model to simulate the effects of a solvent environment. nih.gov

Electronic Structure: Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of this compound.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. biorxiv.org

Electron Density and Electrostatic Potential: Mapping the electron density reveals how electrons are distributed across the molecule. The molecular electrostatic potential (MEP) map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is important for predicting sites of chemical reactions.

Below is a hypothetical table of optimized geometrical parameters for this compound, as would be generated by a DFT calculation.

ParameterAtom Pair/Triplet/QuartetPredicted Value
Bond Length (Å) P=O~1.50
P-OH~1.55
P-C~1.76
C-Cl~1.80
**Bond Angle (°) **O=P-C~115
HO-P-OH~105
Dihedral Angle (°) C1-C2-C3-C4Varies with conformation

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be the result of specific DFT calculations.

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.govrsc.org Calculated chemical shifts for ¹H, ¹³C, and ³¹P nuclei can be compared with experimental data to confirm the molecular structure. researchgate.net DFT calculations have been shown to be effective in predicting proton chemical shifts in hydrogen-bonded phosphonic acids. acs.org

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental vibrational modes can be achieved. This includes stretching, bending, and torsional modes of the various functional groups within this compound, such as the P=O, P-O-H, C-H, and C-Cl bonds. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help in understanding the electronic transitions occurring within the molecule upon absorption of light.

The following table illustrates the type of data that would be generated for predicted spectroscopic parameters of this compound.

SpectrumNucleus/ModePredicted Chemical Shift (ppm) / Wavenumber (cm⁻¹)
¹³C NMR C1 (attached to P)~30-40
C4 (attached to Cl)~40-50
³¹P NMR P~20-30
IR P=O stretch~1200-1300
O-H stretch~2500-3000 (broad)
C-Cl stretch~650-750

Note: The values presented are estimations based on typical ranges for the respective functional groups and would require specific calculations for this compound for accurate prediction.

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change.

Conformational Sampling: The flexible butyl chain of this compound can adopt numerous conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable and frequently occurring conformers in different environments (e.g., in a vacuum, in water, or in a non-polar solvent). mdpi.com This is particularly important for understanding how the molecule's shape influences its properties and interactions. The conformational order of alkylphosphonic acids has been studied on various surfaces. psu.eduacs.org

Intermolecular Interactions: MD simulations are exceptionally well-suited for studying how this compound interacts with other molecules, such as solvent molecules or other solute molecules. nih.gov This can provide insights into:

Solvation: How the molecule is solvated, including the structure of the solvent shell around the polar phosphonic acid head and the non-polar chlorobutyl tail.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the phosphonic acid group and surrounding water molecules or other protic solvents.

Dimerization and Aggregation: Whether molecules of this compound tend to self-associate in solution through interactions such as hydrogen bonding between the phosphonic acid groups.

These simulations can provide a detailed, atomistic picture of the intermolecular forces that govern the behavior of this compound in a condensed phase. nih.govresearchgate.net

Coordination Chemistry and Supramolecular Assemblies Involving 4 Chlorobutylphosphonic Acid

Ligand Properties of the Phosphonic Acid Moiety

The phosphonic acid group, -PO(OH)₂, is the primary site for metal coordination in 4-chlorobutylphosphonic acid. Its properties as a ligand are dictated by the phosphorus atom and the associated oxygen atoms.

Monodentate, Bidentate, and Polydentate Coordination Modes

The phosphonate (B1237965) group can exhibit a variety of coordination modes depending on the metal ion, the pH of the solution, and the steric environment.

Monodentate Coordination: One of the phosphonate oxygen atoms binds to a single metal center.

Bidentate Coordination:

Chelating: Two oxygen atoms from the same phosphonate group bind to a single metal center, forming a stable chelate ring.

Bridging: Two oxygen atoms from the same phosphonate group bind to two different metal centers, leading to the formation of polymeric structures.

Polydentate Coordination: In supramolecular assemblies or metal-organic frameworks, the phosphonate group can bridge multiple metal centers, contributing to the formation of one-, two-, or three-dimensional networks. The specific coordination mode adopted would depend on the reaction conditions and the preference of the metal ion's coordination geometry.

Influence of pH on Coordination Behavior

The coordination behavior of this compound is highly dependent on the pH of the medium. The phosphonic acid group is dibasic and can exist in three different protonation states: H₂L, HL⁻, and L²⁻ (where L represents the phosphonate group).

Low pH: At very low pH, the phosphonic acid is fully protonated (-PO(OH)₂), and its coordinating ability is minimal due to the lack of available lone pairs on the hydroxyl groups.

Intermediate pH: As the pH increases, the phosphonic acid undergoes its first deprotonation to form the monoanion (-PO₂(OH)⁻). This species is a more effective ligand and can coordinate to metal ions.

High pH: At higher pH values, the second deprotonation occurs, forming the dianion (-PO₃²⁻). This fully deprotonated form is the most effective coordinating species, readily forming stable complexes with a wide range of metal ions. The change in protonation state with pH directly influences the charge of the ligand and its ability to form stable metal complexes.

Synthesis and Characterization of Metal-Phosphonate Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a soluble salt of the desired metal with the phosphonic acid in a suitable solvent, often water or a hydroalcoholic mixture. The structure of the resulting complex would be highly dependent on the choice of metal ion.

Coordination with Main Group Metal Ions

Main group metal ions, such as those from the alkali and alkaline earth series (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺), can also form complexes with this compound. These interactions are often more electrostatic in nature. The phosphonate group's ability to bridge multiple metal centers could lead to the formation of extended polymeric structures or layered materials with these ions. The specific architecture would depend on the size and charge of the main group metal ion.

Influence of Metal Oxidation States and Ligand Environment on Coordination

The coordination behavior of phosphonate ligands is known to be significantly influenced by the oxidation state of the metal center and the nature of co-ligands in the coordination sphere. Generally, higher oxidation states of metal ions lead to stronger metal-phosphonate bonds due to increased electrostatic attraction. The ligand environment, including the presence of other coordinating molecules such as water, amines, or auxiliary carboxylates, can dictate the dimensionality and topology of the resulting coordination network.

For this compound, it is anticipated that the phosphonate group would act as a versatile building block, capable of coordinating to a wide range of metal ions in various oxidation states. The chloro-functionalized butyl chain could potentially influence the steric and electronic properties of the resulting complexes, although specific experimental data is not available to confirm these hypotheses.

Supramolecular Architectures

The ability of phosphonic acids to form extended structures through both metal coordination and hydrogen bonding makes them excellent candidates for the construction of supramolecular architectures.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Phosphonate-based MOFs are particularly noted for their thermal and chemical stability. While numerous phosphonic acids have been successfully employed as linkers in the synthesis of MOFs, there are no specific reports on the use of this compound for this purpose. The bifunctional nature of this molecule, with its phosphonate group for metal coordination and a terminal chloro group that could potentially participate in further interactions or post-synthetic modifications, suggests it could be a promising candidate for the design of novel porous materials.

Self-Assembly Processes Driven by Hydrogen Bonding and Metal Coordination

The self-assembly of phosphonic acids into ordered supramolecular structures is a complex process governed by a combination of strong metal-ligand coordination bonds and weaker, directional hydrogen bonds. The P-OH groups of the phosphonic acid can act as hydrogen bond donors, while the phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor. This dual nature allows for the formation of robust hydrogen-bonded networks, which can be further organized by the coordination with metal centers. Research into the self-assembly processes of this compound would be necessary to understand how the interplay of these interactions directs the formation of its potential supramolecular architectures.

Reactivity and Catalysis within Coordination Spheres

The incorporation of phosphonate ligands into metal complexes can modulate the reactivity of the metal center and, in some cases, lead to catalytically active species.

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions are fundamental to understanding the stability and reactivity of coordination complexes. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the metal ion, the leaving group, and the entering ligand. No studies on ligand exchange or substitution reactions involving metal complexes of this compound have been reported. Such studies would be crucial for applications where the controlled release or exchange of molecules from a coordination sphere is desired.

Exploration of Catalytic Activity of Metal-Phosphonate Complexes

Metal-phosphonate complexes have been explored as catalysts for various organic transformations. The phosphonate ligand can influence the catalytic activity by modifying the electronic properties of the metal center or by providing secondary interaction sites. The potential catalytic activity of metal complexes derived from this compound remains an unexplored area of research. Investigations into this aspect could reveal new catalytic systems for a range of chemical reactions.

Applications of 4 Chlorobutylphosphonic Acid in Materials Science and Engineering

Development of Organophosphorus-Based Polymeric Materials

Phosphonate-containing polymers are valued for their flame retardancy, ion-exchange capabilities, and biomedical applications. The synthesis of such polymers often involves the polymerization of monomers containing a phosphonic acid or phosphonate (B1237965) ester group.

Functional Coatings and Surface Engineering

The strong interaction between phosphonic acids and metal oxide surfaces makes them excellent candidates for functional coatings and surface engineering applications.

Biochemical and Biological Research Implications in Vitro Investigations

Phosphonate (B1237965) Analogues as Enzyme Inhibitors

Phosphonate derivatives are widely utilized as enzyme inhibitors due to their unique structural and electronic properties. researchgate.net They can function as stable isosteric mimics of natural phosphate (B84403) substrates or as mimics of the tetrahedral transition states that occur during enzymatic reactions, such as peptide bond hydrolysis. researchgate.neteurekaselect.com Their resistance to enzymatic and chemical hydrolysis compared to phosphates makes them effective and durable inhibitors for studying enzyme mechanisms. nih.goveurekaselect.com

In Vitro Inhibition Studies of Serine Esterases

Organophosphorus compounds, a broad category that includes phosphonates, are well-known for their potent inhibition of serine esterases. oup.com These enzymes, characterized by a critical serine residue in their active site, are involved in numerous physiological processes. nih.gov The inhibition mechanism typically involves the phosphylation of this active site serine, forming a stable covalent bond that incapacitates the enzyme. oup.comnih.gov

While direct studies on 4-Chlorobutylphosphonic acid are scarce, research on related compounds, such as diaryl esters of α-aminophosphonates, demonstrates their high reactivity and potential for selective inhibition of serine proteases. nih.gov Fluorinated aminophosphonates (FAPs) have also been shown to be strong, irreversible inhibitors of serine esterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibitory potency generally increasing with the hydrophobicity of the alkyl groups. nih.gov This suggests that the butyl group of this compound could contribute to interactions within the active site of such enzymes.

Elucidation of Enzyme-Inhibitor Interaction Mechanisms

The mechanism of enzyme inhibition by phosphonates is often rooted in their ability to act as transition-state analogues. nih.govnih.gov For peptidases, phosphonate inhibitors are designed to mimic the tetrahedral gem-diolate transition state of peptide bond hydrolysis. researchgate.net This mimicry allows them to bind with high affinity to the enzyme's active site, effectively blocking substrate access. researchgate.netnih.gov

The interaction can be reversible or irreversible. In the case of serine proteases, diaryl α-aminophosphonates act as irreversible inhibitors by forming a covalent Ser-O-P bond after one of the phenoxy leaving groups is removed. researchgate.net This initial complex can then undergo a process called "aging," which involves the hydrolysis of the second ester group, leading to a highly stable, inhibited enzyme. researchgate.net For other enzymes, such as DNA and RNA polymerases, some phosphonates may act as competitive inhibitors, binding to the active site where the natural nucleotide substrate would normally attach.

Structure-Activity Relationship (SAR) Studies of Phosphonate Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. nih.govdrugdesign.org For phosphonate inhibitors, SAR studies have revealed key structural features that determine their efficacy. These studies systematically alter parts of the molecule—such as side chains, ester groups, or the length of an alkyl chain—to observe the effect on inhibitory activity. nih.govdrugdesign.org

For instance, studies on a homologous series of dialkyl aminophosphonates showed a clear trend of rising inhibitory potency against several serine esterases as the hydrophobicity of the alkyl R-group increased, with maximal activity observed around a pentyl group. nih.gov Conversely, branching on the α-carbon drastically reduced anti-esterase activity. nih.gov In another example, with α-aminophosphonate diaryl esters, even small modifications to the inhibitor's structure can lead to absolute selectivity for a particular serine protease, even among enzymes with similar specificities. nih.gov The polarity and topology of phosphonate derivatives have also been identified as important parameters influencing their binding energy and inhibitory capability. nih.gov

Table 1: Illustrative SAR Data for Phosphonate Inhibitors (Example: Thermolysin Inhibition)
Inhibitor Structure (Cbz-NHCH₂PO₂⁻-L-Leu-Y)Y GroupInhibition Constant (Kᵢ)
Inhibitor 1D-Ala1.7 µM
Inhibitor 2NH₂770 nM
Inhibitor 3Gly190 nM
Inhibitor 4L-Phe69 nM
Inhibitor 5L-Ala16 nM
Inhibitor 6L-Leu9.1 nM

Probing Biochemical Pathways with Phosphonate Derivatives

The inherent stability of the C-P bond makes phosphonates excellent tools for probing biochemical pathways where phosphate esters are key intermediates. nih.gov By replacing a labile phosphate with a stable phosphonate, researchers can inhibit specific enzymatic steps, leading to the accumulation of intermediates and allowing for detailed pathway analysis. researchgate.netnih.gov

Investigation of Metabolic Pathways via Phosphonate Analogues

Phosphonate analogues are effective for investigating a variety of metabolic processes. nih.gov A prominent example is the use of nitrogen-containing bisphosphonates to study the mevalonate (B85504) pathway, which is central to the biosynthesis of cholesterol, steroid hormones, and other essential molecules. mdpi.com These compounds potently inhibit key enzymes in the pathway, leading to disruptions that can be studied to understand cellular and mitochondrial metabolism. mdpi.com

Phosphonates also play a role in lipid metabolism and are used to study phosphorus cycling in microorganisms. frontiersin.orgnih.gov The introduction of a phosphonate analogue can perturb pathways such as amino acid metabolism, the tricarboxylic acid (TCA) cycle, and glycerophospholipid metabolism, with the resulting changes being detectable through metabolomic and proteomic analyses. nih.gov

Biosynthesis Pathway Disruption and Analysis

The targeted disruption of biosynthetic pathways is a powerful method for functional annotation of enzymes and for understanding the roles of specific metabolic routes. nih.gov Phosphonate natural products like fosmidomycin (B1218577) and FR-900098 are known to inhibit 1-deoxy-D-xylulose 5-phosphate reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential in many pathogens. nih.gov

Genetic approaches can also be used to analyze pathway disruption. For example, knocking out the PfPMT gene, which encodes a phosphoethanolamine methyltransferase in the malaria parasite Plasmodium falciparum, was shown to completely block the biosynthesis of phosphatidylcholine via a specific pathway. nih.gov This demonstrated the critical role of that pathway in the parasite's growth and survival. nih.gov Such studies, which combine genetic disruption with metabolic analysis, are fundamental to identifying and validating new targets for therapeutic intervention.

In Vitro Interactions with Biological Macromolecules

Binding Studies with Proteins and Receptors

No published studies were found that investigate the binding of this compound to specific proteins or receptors. Therefore, no data on binding affinities, dissociation constants (Kd), or the nature of potential interactions (e.g., covalent, non-covalent) are available.

Interactive Data Table: Protein/Receptor Binding of this compound

Protein/Receptor Target Binding Affinity (K_d) Method Research Findings

Nucleic Acid Interactions and DNA/RNA Modifications

There is no available research documenting any direct interactions or modifications of DNA or RNA by this compound in in vitro experiments. Studies exploring potential intercalation, groove binding, or covalent modification of nucleic acids by this compound have not been reported in the reviewed literature.

Interactive Data Table: Nucleic Acid Interactions of this compound

Nucleic Acid Type Type of Interaction/Modification Method Key Observations

Q & A

Q. How can researchers design experiments to evaluate this compound’s inhibitory effects on metalloenzymes?

  • Methodological Answer : Enzyme inhibition assays (e.g., alkaline phosphatase) use Michaelis-Menten kinetics. Prepare enzyme solutions (0.1–1.0 μM) with varying inhibitor concentrations (0–100 μM). Monitor activity spectrophotometrically (405 nm for p-nitrophenyl phosphate hydrolysis). Controls include uninhibited reactions and competitive inhibitors (e.g., EDTA). Data analysis employs Lineweaver-Burk plots to determine inhibition constants (Ki) .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic equilibria in solution (NMR) vs. static crystal structures (X-ray). Use variable-temperature NMR to detect conformational changes. Computational modeling (DFT calculations) reconciles differences by simulating solution-state geometries. Cross-validate with IR spectroscopy for functional group consistency .

Q. What strategies are recommended for studying the compound’s interactions with lipid bilayers or cellular membranes?

  • Methodological Answer : Employ fluorescence anisotropy with labeled phospholipids to assess membrane integration. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Cell viability assays (MTT or resazurin) on mammalian cell lines (e.g., HEK293) evaluate cytotoxicity at physiological concentrations (1–100 μM) .

Q. How can computational modeling enhance understanding of this compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and activation energies for phosphorylation reactions. Molecular docking (AutoDock Vina) models interactions with enzyme active sites. Validate predictions with kinetic isotope effect (KIE) studies and isotopic labeling .

Q. What experimental precautions are critical for handling this compound’s hygroscopicity in air-sensitive reactions?

  • Methodological Answer : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for moisture-sensitive steps. Pre-dry solvents (e.g., THF over molecular sieves). Monitor reactions in real-time with in situ FTIR to detect hydrolysis byproducts. Store intermediates under argon with PTFE-sealed caps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobutylphosphonic acid
Reactant of Route 2
Reactant of Route 2
4-Chlorobutylphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.